molecular formula C22H19ClN6OS B2986426 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 941911-54-2

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2986426
CAS No.: 941911-54-2
M. Wt: 450.95
InChI Key: BULACEDZJCDRGO-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and a thioether-linked ethanone moiety bearing a 3,4-dihydroquinoline group.

Key structural features include:

  • 4-Chlorobenzyl group: Enhances lipophilicity and may influence target binding via halogen bonding.
  • Thioether linkage: Increases metabolic stability compared to ethers or esters.
  • 3,4-Dihydroquinoline: A partially saturated bicyclic system that may improve solubility and modulate pharmacokinetics.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6OS/c23-17-9-7-15(8-10-17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-3-5-16-4-1-2-6-18(16)28/h1-2,4,6-10,14H,3,5,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULACEDZJCDRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzyl azide and a pyrimidine derivative.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the Dihydroquinoline Moiety: The final step involves the coupling of the triazolopyrimidine-chlorobenzyl intermediate with a dihydroquinoline derivative through a thiol-ene reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the chlorobenzyl group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Functionalized triazolopyrimidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its triazolopyrimidine core is of particular interest due to its presence in various pharmacologically active compounds.

Medicine

In medicinal chemistry, 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The triazolopyrimidine core may interact with enzymes or receptors, modulating their activity. The chlorobenzyl group and dihydroquinoline moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS / Source Molecular Formula Molecular Weight Key Structural Differences
Target Compound Not explicitly provided in evidence - Reference for comparison
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone
(CAS 920390-79-0)
C23H22ClN7O 447.9 - Piperazinyl linker instead of thioether
- 4-Chlorophenylacetamide substituent
1-(3,4-Dihydroquinolin-1-yl)-2-((3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
(CAS 941911-84-8)
C22H20N6O2S 432.5 - 3-Methoxyphenyl instead of 4-chlorobenzyl
- Lower molecular weight
2-((2-(3,4-Dihydroisoquinolin-2-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(6-methylbenzooxazin-4-yl)ethanone
(CAS 1189498-86-9)
C25H23N5O2S2 489.6 - Thiazolo[4,5-d]pyrimidine core
- Benzooxazine substituent

Substituent Effects on Properties

A. 4-Chlorobenzyl vs. 3-Methoxyphenyl (CAS 941911-84-8)
  • Electron-Withdrawing vs.
  • Lipophilicity : The chloro group likely raises logP compared to the methoxy analog, affecting membrane permeability.
B. Triazolo vs. Thiazolo Core (CAS 1189498-86-9)
  • Heterocycle Electronic Properties : The triazolo core contains three nitrogen atoms, enabling diverse hydrogen-bonding interactions, while the thiazolo core (with sulfur) may enhance π-stacking but reduce polarity .
  • Molecular Weight : The thiazolo analog has a higher molecular weight (489.6 vs. ~432–448 for others), which could impact bioavailability.
C. Linker Modifications (CAS 920390-79-0)
  • The piperazinyl linker in introduces conformational flexibility and basicity (pKa ~8.5), whereas the thioether in the target compound offers rigidity and resistance to oxidative metabolism.

Hypothetical Implications for Bioactivity

Target Affinity : The 4-chlorobenzyl group in the target compound may improve binding to hydrophobic pockets in enzymes (e.g., kinases) compared to methoxy or benzyl analogs.

Metabolic Stability: The thioether linkage and dihydroquinoline group could prolong half-life relative to ester/ether-containing analogs.

Solubility : The methoxy analog (CAS 941911-84-8) may exhibit better aqueous solubility due to its electron-donating group, whereas the thiazolo analog (CAS 1189498-86-9) might face challenges due to higher molecular weight.

Biological Activity

The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a hybrid structure that combines elements of triazolopyrimidine and quinoline. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and research findings.

The biological activity of this compound primarily involves the inhibition of NADPH oxidases (Nox) , specifically targeting Nox2 . This inhibition leads to a reduction in reactive oxygen species (ROS) production, which is crucial in various cellular processes including apoptosis and inflammation. The compound's ability to modify cysteine thiols suggests a significant impact on protein function and cellular processes related to redox regulation in mammalian skeletal muscle .

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidine, including this compound, exhibit significant cytotoxic potential against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.1 µM to 18.8 µM , indicating potent activity against cancer cells .
  • Mechanism : The anticancer effect is attributed to the induction of apoptosis through ROS modulation and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Studies have shown that it possesses effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Preliminary results suggest potential antifungal effects, warranting further investigation .

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound was tested for its efficacy in inhibiting cell proliferation. The results demonstrated:

  • A significant decrease in cell viability at concentrations as low as 5 µM .
  • The mechanism was linked to the activation of apoptotic pathways evidenced by increased levels of caspases .

Study 2: Antimicrobial Screening

A comprehensive screening against a panel of bacterial strains revealed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 µg/mL to 8 µg/mL , showcasing its potential as a novel antimicrobial agent .

Data Summary

Biological ActivityIC50/MIC ValueEffect
Anticancer1.1 - 18.8 µMCytotoxicity against cancer cells
Antibacterial0.5 - 8 µg/mLInhibition of bacterial growth
AntifungalTBDPotential antifungal effects

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer : Synthesize analogs with variations in the 4-chlorobenzyl or dihydroquinoline moieties. Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and compare IC50_{50} values. Hydrazone-based triazolopyrimidines show enhanced anticancer activity when electron-withdrawing groups are present on the benzyl ring . Use molecular docking to predict binding affinity to targets like tubulin .

Q. What experimental strategies address contradictions in biological activity data (e.g., high in vitro potency but poor in vivo efficacy)?

  • Methodological Answer : Investigate pharmacokinetic limitations via LC-MS/MS to measure plasma stability and blood-brain barrier penetration . Modify lipophilicity by introducing polar groups (e.g., hydroxyl or carboxylate) to improve solubility without compromising target binding .

Q. How can flow-chemistry systems be optimized for scalable synthesis of this compound?

  • Methodological Answer : Implement segmented flow reactors to minimize residence time distribution. Monitor reaction progress in real-time using inline FTIR or UV-vis spectroscopy. Adjust parameters (flow rate, temperature) via DoE to maximize throughput while maintaining >95% yield .

Q. What mechanistic insights can be gained from studying this compound’s interaction with microtubules?

  • Methodological Answer : Use immunofluorescence microscopy to visualize microtubule stabilization in neuronal cells. Compare effects to paclitaxel or epothilone controls. Quantify tubulin polymerization rates via turbidity assays at 350 nm .

Q. How do solvent and pH conditions influence the compound’s stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Analyze degradation products via LC-MS every 30 days. Ethanol at pH 7 and -20°C showed <5% degradation over 6 months in related compounds .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Validate with surface plasmon resonance (SPR) to measure actual binding kinetics. For example, a predicted Kd_d of 10 nM may require SPR confirmation if cell-based assays show weaker activity .

Q. What statistical methods are appropriate for analyzing heterogeneous biological replicates in dose-response studies?

  • Methodological Answer : Use mixed-effects models to account for inter-experiment variability. Apply Grubbs’ test to identify outliers. Report IC50_{50} values with 95% confidence intervals (e.g., 2.5 µM [95% CI: 2.1–2.9 µM]) .

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